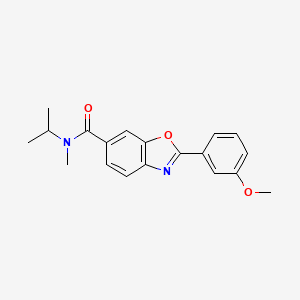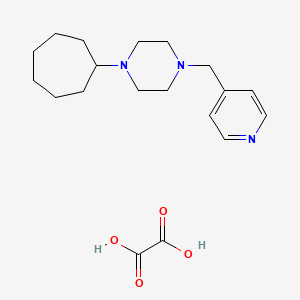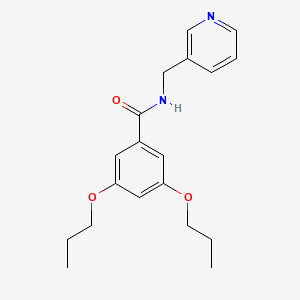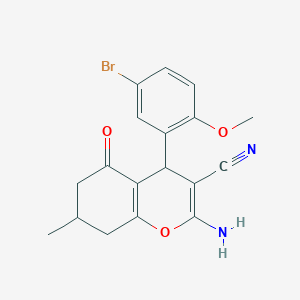
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BBT, is a thiazolidinedione derivative that has been extensively studied for its potential applications in various scientific fields. BBT has been synthesized using different methods, and its mechanism of action has been elucidated.
Aplicaciones Científicas De Investigación
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory, antioxidant, antidiabetic, and anticancer properties. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione exerts its pharmacological effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to modulate the expression of various genes involved in glucose and lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the inhibition of inflammation and oxidative stress, and the modulation of cell proliferation and apoptosis. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease lipid accumulation in adipose tissue and liver. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, and to increase the activity of antioxidant enzymes. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and stability, its well-characterized mechanism of action, and its potential applications in various scientific fields. However, 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione also has some limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful dose and toxicity studies are required before 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione can be used in clinical settings.
Direcciones Futuras
There are several future directions for the study of 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, including the development of new synthetic methods for 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione and its analogs, the investigation of its potential applications in the treatment of neurodegenerative disorders, the elucidation of its molecular targets and signaling pathways, and the evaluation of its safety and efficacy in clinical trials. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione and its analogs may also be used as lead compounds for the development of new drugs with improved pharmacological properties.
Métodos De Síntesis
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione can be synthesized using various methods, including the reaction of 4-bromobenzaldehyde with 4-chlorophenylacetic acid in the presence of thionyl chloride, followed by the reaction with thiosemicarbazide in the presence of sodium acetate and acetic acid. Another method involves the reaction of 4-bromobenzaldehyde with 4-chlorophenylacetic acid in the presence of acetic anhydride, followed by the reaction with thiosemicarbazide in the presence of sodium acetate and acetic acid. Both methods yield 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione with high purity and yield.
Propiedades
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2S/c17-11-3-1-10(2-4-11)9-14-15(20)19(16(21)22-14)13-7-5-12(18)6-8-13/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQPQPTZJJQIOF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5104107.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5104114.png)

![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5104122.png)
![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5104137.png)




![1-[2-(3,4-dimethylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5104170.png)
![1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5104176.png)